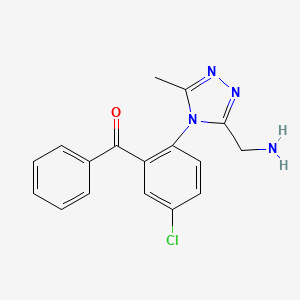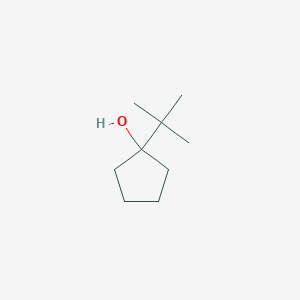
Cyclopentanol, 1-(1,1-dimethylethyl)-
説明
“Cyclopentanol, 1-(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C9H18O . It is a derivative of cyclopentanol, where a tert-butyl group (1,1-dimethylethyl) is attached to the cyclopentanol molecule .
Synthesis Analysis
The synthesis of cyclopentanol derivatives can be achieved through various methods. One common method involves the reduction of cyclopentanone using sodium borohydride . Another popular method involves the hydrogenation of cyclopentene in the presence of a metal catalyst such as palladium or platinum .Molecular Structure Analysis
The molecular structure of “Cyclopentanol, 1-(1,1-dimethylethyl)-” consists of a cyclopentane ring with a hydroxyl group and a tert-butyl group attached . The presence of these groups influences the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
“Cyclopentanol, 1-(1,1-dimethylethyl)-” is predicted to have a boiling point of 177.7±8.0 °C and a density of 0.945±0.06 g/cm3 . The presence of the hydroxyl group also influences its solubility and reactivity .科学的研究の応用
Reactivity and Stability : Cyclopentanol derivatives demonstrate specific reactivity patterns due to their structural characteristics. For instance, 1-(trichloromethyl)cyclopentanol shows limited reactivity in certain conditions due to steric hindrance, highlighting the influence of molecular structure on chemical reactions (Kuryleva & Khairullin, 1965).
Catalysis and Synthesis : These compounds are involved in catalytic processes and synthesis reactions. An example is the palladium(II)-catalyzed ring expansion of 1-alkenyl cyclopentanol, illustrating the potential for creating complex organic structures (Martínez et al., 2005).
Kinetic and Mechanism Studies : Studies on the kinetics and mechanisms of reactions involving cyclopentanol derivatives offer insights into their chemical behavior. For example, the hydrolysis of cyclopentolate hydrochloride in alkaline solutions reveals the degradation pathways and products, which is crucial for understanding its stability and reactivity (Roy, 1995).
Thermodynamics : Investigations into the thermodynamic properties of cyclopentanol and its derivatives, such as methylcyclopentane, provide essential data for understanding their behavior under different temperatures and conditions (Mccullough et al., 1959).
Spectroscopy Studies : Spectroscopic studies, such as NMR, offer detailed insights into the structure and electronic properties of cyclopentanol derivatives. This is crucial for characterizing these compounds and understanding their interactions in various chemical environments (Roberts et al., 1971).
Combustion and Fuel Research : Cyclopentanol is being studied as a biofuel additive due to its high resistance to auto-ignition. Research in this area focuses on understanding its combustion characteristics and potential as a renewable energy source (Chen et al., 2020).
Safety and Hazards
特性
IUPAC Name |
1-tert-butylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2,3)9(10)6-4-5-7-9/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXUFCWQCJUCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463630 | |
| Record name | Cyclopentanol, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69745-48-8 | |
| Record name | Cyclopentanol, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



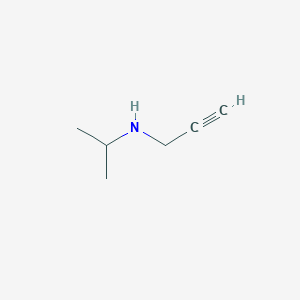
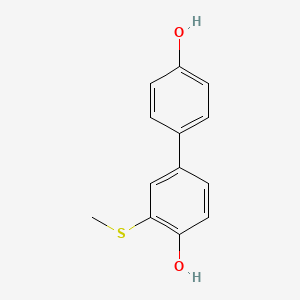
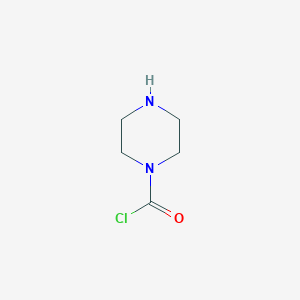
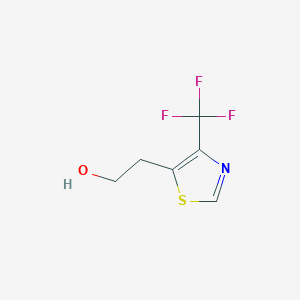
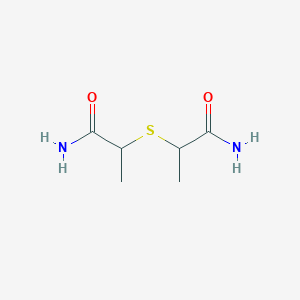
![2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide](/img/structure/B3056164.png)
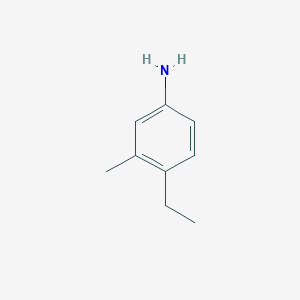
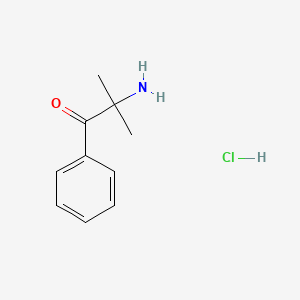
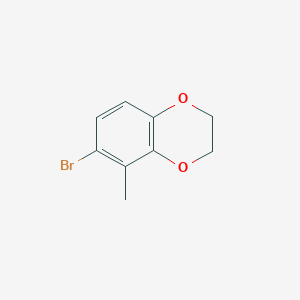
![Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B3056169.png)
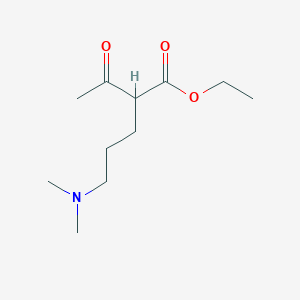
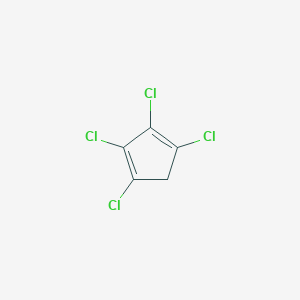
![1-[2-(Methylsulfanyl)ethyl]urea](/img/structure/B3056174.png)
